![molecular formula C21H16N2O2S B2964948 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 349440-75-1](/img/structure/B2964948.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, there are related studies on the synthesis of benzothiazole derivatives . For instance, a study describes the synthesis of 2-substituted benzothiazoles from N-benzoyl- and N-Boc-protected amino acids, using molecular iodine as a catalyst . Another study mentions the cyclization of unsymmetrical thioureas to afford N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2 (3H)-imine compounds .Scientific Research Applications
Pharmacological Evaluation and Drug Development
Novel 4-thiazolidinone derivatives, including those related to benzothiazole scaffolds, have been designed, synthesized, and evaluated for their pharmacological properties. These compounds, including structures akin to N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have shown considerable anticonvulsant activity and potential as benzodiazepine receptor agonists without impairing learning and memory, indicating their potential application in neurological conditions (Faizi et al., 2017).
Antitumor and Anticancer Activity
Benzothiazole derivatives have been explored for their antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms have undergone metabolic conversion to explore their role in anticancer activity. These studies have shown selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer, highlighting the compound's potential in cancer treatment (Kashiyama et al., 1999).
Environmental Studies and Toxicology
Research on environmental phenolic and xenobiotic heterocyclic aromatic compounds, including benzothiazoles, has assessed their accumulation in human adipose tissue. Such studies are crucial for understanding the environmental impact and potential toxicity of these compounds, which can inform safety regulations and environmental protection efforts (Wang, Asimakopoulos, & Kannan, 2015).
Mechanism of Action
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. Without knowing the specific target of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, it’s difficult to determine which pathways it might affect .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to predict the effects of "N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide" .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-11-12-17-19(13-14)26-21(22-17)23-20(24)16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNCPCGMZTZWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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